3-(Cyclohexylmethoxy)-4-fluorobenzoic acid
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Overview
Description
3-(Cyclohexylmethoxy)-4-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with a cyclohexylmethoxy group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorobenzoic acid and cyclohexylmethanol.
Esterification: The first step involves the esterification of 4-fluorobenzoic acid with cyclohexylmethanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethoxy)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexylmethoxy)-4-fluorobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The cyclohexylmethoxy group and the fluorine atom contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclohexylmethoxy)-benzoic acid: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
4-Fluorobenzoic acid: Lacks the cyclohexylmethoxy group, resulting in different physical and chemical properties.
Cyclohexylmethanol: A simpler structure that serves as a precursor in the synthesis of 3-(Cyclohexylmethoxy)-4-fluorobenzoic acid.
Uniqueness
This compound is unique due to the presence of both the cyclohexylmethoxy group and the fluorine atom, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
3-(cyclohexylmethoxy)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMXPFGPUSLTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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